molecular formula C10H6N2O3 B012840 5-Nitroquinoline-6-carbaldehyde CAS No. 101327-85-9

5-Nitroquinoline-6-carbaldehyde

Cat. No. B012840
M. Wt: 202.17 g/mol
InChI Key: PLPBGGBSIOLZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline, the parent compound of 5-Nitroquinoline-6-carbaldehyde, has been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Nitroquinoline-6-carbaldehyde is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The most reactive electrophilic dications are expected to be generated from 2- and 4-quinolinecarbaldehydes compared to other quinolinecarbaldehydes .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

The molecular weight of 5-Nitroquinoline-6-carbaldehyde is 202.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Safety And Hazards

5-Nitroquinoline-6-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

5-nitroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPBGGBSIOLZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541594
Record name 5-Nitroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoline-6-carbaldehyde

CAS RN

101327-85-9
Record name 5-Nitroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitroquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Nitroquinoline-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Nitroquinoline-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Nitroquinoline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Nitroquinoline-6-carbaldehyde
Reactant of Route 6
5-Nitroquinoline-6-carbaldehyde

Citations

For This Compound
1
Citations
GD Couch, PJ Burke, RJ Knox, CJ Moody - Tetrahedron, 2008 - Elsevier
… To a solution of 5-nitroquinoline-6-carbaldehyde 11 (1.7 g, 8.2 mmol) in wet methanol (200 mL) was added sodium borohydride (0.5 g, 13 mmol) portionwise. The reaction was stirred at …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.